N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide
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Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide, also known as BTFPA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. BTFPA is a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which plays a crucial role in regulating cell growth, proliferation, and survival. In
Scientific Research Applications
Structural Aspects and Properties
Research on similar compounds has focused on their structural aspects and the formation of inclusion compounds. For example, studies on amide-containing isoquinoline derivatives have explored their ability to form gels and crystalline solids upon treatment with different acids, revealing insights into their structural flexibility and the potential for creating materials with novel properties (Karmakar et al., 2007).
Synthesis Methods
Efforts to develop new and practical synthesis routes for compounds with the tetrahydroquinolinyl acetamide structure have been described, highlighting the importance of efficient synthetic strategies in creating compounds for further investigation and potential application (Wenpeng et al., 2014).
Biological Activities
Certain tetrahydroquinolinyl acetamides have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines. This suggests that compounds with similar structures may have potential applications in the development of new anticancer agents (Chen et al., 2013).
properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-2-3-12-24-19-10-7-17(13-15(19)4-11-21(24)26)23-20(25)14-27-18-8-5-16(22)6-9-18/h5-10,13H,2-4,11-12,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZIPKHAFSWWCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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